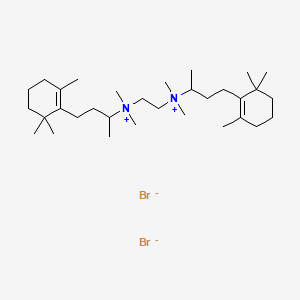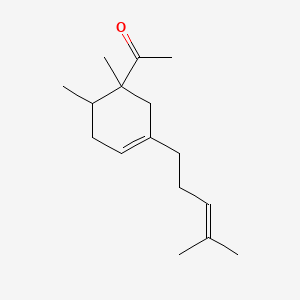![molecular formula C27H19F2NO3 B13763507 3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-44-8](/img/structure/B13763507.png)
3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound with a complex structure, featuring a biphenyl core substituted with benzyllcarbamoyl and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . . The difluoro groups are usually introduced via electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high yields . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Used in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzoic acid: Commonly used as a food preservative and in the treatment of fungal infections.
Uniqueness
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to its specific substitution pattern and the presence of both benzyllcarbamoyl and difluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1095208-44-8 |
|---|---|
Molekularformel |
C27H19F2NO3 |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
[2-(benzylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate |
InChI |
InChI=1S/C27H19F2NO3/c28-21-12-13-22(24(29)16-21)20-11-14-25(33-27(32)19-9-5-2-6-10-19)23(15-20)26(31)30-17-18-7-3-1-4-8-18/h1-16H,17H2,(H,30,31) |
InChI-Schlüssel |
JZDXMQWIUAXJCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)


![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)

